molecular formula C25H21NO4 B2680575 1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 892878-65-8

1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B2680575
CAS No.: 892878-65-8
M. Wt: 399.446
InChI Key: FUBIMJIARPJCEA-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (hereafter referred to by its full IUPAC name) is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroquinoline derivative. Its molecular formula is C25H21NO4, with a molecular weight of 399.45 g/mol . The compound features a tetrahydroquinoline core, a carboxylic acid group at position 6, and an Fmoc group at the nitrogen atom of the tetrahydroquinoline ring. The Fmoc moiety serves as a protective group for amines, commonly used in peptide synthesis and solid-phase organic chemistry due to its stability under acidic conditions and selective removal under basic conditions .

This compound is utilized in medicinal chemistry and drug discovery, particularly in the synthesis of constrained peptide analogs and heterocyclic scaffolds. Its CAS number is EN300-81369 (as listed in ), though discrepancies in nomenclature (e.g., "tetrahydroisoquinoline" vs. "tetrahydroquinoline") are noted in some sources .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)17-11-12-23-16(14-17)6-5-13-26(23)25(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-12,14,22H,5-6,13,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBIMJIARPJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892878-65-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions or the use of carboxylation reagents.

    Attachment of the Fmoc Group: The final step involves the reaction of the tetrahydroquinoline derivative with Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is C25H21NO4C_{25}H_{21}NO_4 with a molecular weight of approximately 399.4 g/mol. The structure features a tetrahydroquinoline core substituted with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility in organic solvents.

Medicinal Chemistry Applications

  • Anticancer Activity : Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid have shown promising results against various cancer cell lines. Mechanistic studies suggest that these compounds may inhibit specific pathways involved in tumor growth and proliferation .
  • Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. They have been evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways and reduce cytokine production in vitro .

Material Science Applications

  • Polymer Chemistry : The incorporation of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid into polymer matrices has been investigated for enhancing mechanical properties and thermal stability .
  • Nanotechnology : Due to its unique chemical structure, this compound is being explored as a building block for nanomaterials. Its ability to self-assemble into nanostructures opens avenues for applications in drug delivery systems and biosensors .

Case Study 1: Anticancer Efficacy

A study evaluating various tetrahydroquinoline derivatives found that compounds with the Fmoc group exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and T47D. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study involving oxidative stress models, the tetrahydroquinoline derivative demonstrated a marked reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism by which 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects amine groups, preventing unwanted reactions. The compound’s interactions with molecular targets and pathways are determined by its structure and functional groups, which can influence binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular properties, synthetic routes, stability, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Position of Substituents Synthesis Yield Stability Notes Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid C25H21NO4 399.45 Fmoc, carboxylic acid Carboxylic acid at C6 Not explicitly reported (similar analogs: 45–90% ) Sensitive to bases (Fmoc cleavage) Peptide synthesis, heterocyclic scaffolds
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (positional isomer) C25H21NO4 399.44 Fmoc, carboxylic acid Carboxylic acid at C5 Not reported Similar base sensitivity Structural analog for regioselective studies
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid C11H11NO4S 269.28 Methylsulfonyl, carboxylic acid Carboxylic acid at C6 Not reported Higher thermal stability (mp: 174°C) Sulfonamide-based drug candidates
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (unprotected) C10H11NO2 177.20 Carboxylic acid, free amine Carboxylic acid at C6 61% (HCl reflux ) Reactive amine; prone to oxidation Intermediate for alkaloid synthesis
FMOC-1,2,5,6-tetrahydropyridine-4-carboxylic acid C21H19NO4 349.38 Fmoc, carboxylic acid Pyridine core Not reported Base-sensitive (like Fmoc derivatives) Conformationally restricted peptides

Key Observations:

Structural Variations: Positional Isomerism: The carboxylic acid group at C6 (target compound) vs. C5 () alters electronic distribution and hydrogen-bonding capacity, impacting solubility and receptor binding in drug design . Core Heterocycle: Replacement of tetrahydroquinoline with tetrahydropyridine () reduces ring strain and modifies conformational flexibility, influencing biological activity .

Functional Group Impact: Fmoc vs. Methylsulfonyl: The Fmoc group enhances solubility in organic solvents but requires deprotection for further reactivity. Methylsulfonyl derivatives exhibit higher thermal stability and are used in sulfonamide-based therapeutics . Unprotected Amines: The unprotected tetrahydroquinoline-6-carboxylic acid () is more reactive but less stable, limiting its direct use in multi-step syntheses .

Synthetic Efficiency :

  • Yields for Fmoc-protected analogs vary widely (45–90%), depending on coupling methods (e.g., Suzuki-Miyaura reactions in ). The unprotected derivative is synthesized in 61% yield via acidic hydrolysis .

Stability and Handling :

  • Fmoc-protected compounds require careful handling under inert conditions to prevent premature deprotection .
  • Methylsulfonyl derivatives () and unprotected amines () have distinct storage requirements (e.g., refrigeration vs. desiccation).

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Fmoc-Tetrahydroquinoline) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H21NO4
  • Molecular Weight : 379.41 g/mol
  • CAS Number : 12352106

The biological activity of Fmoc-Tetrahydroquinoline is primarily attributed to its interactions with various biological targets. The compound has shown potential as an inhibitor in several pathways:

  • Antioxidant Activity : Fmoc-Tetrahydroquinoline exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Research indicates that Fmoc-Tetrahydroquinoline can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Antioxidant Activity

A study evaluated the antioxidant capacity of various tetrahydroquinoline derivatives, including Fmoc-Tetrahydroquinoline, using assays such as DPPH and ABTS radical scavenging tests. The results indicated that Fmoc-Tetrahydroquinoline has a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Fmoc-Tetrahydroquinoline4550
Ascorbic Acid9095

Antimicrobial Activity

In vitro studies have shown that Fmoc-Tetrahydroquinoline exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Fmoc-Tetrahydroquinoline were assessed on various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa15
MCF-720

Case Studies

  • Case Study on Cancer Cell Lines :
    A study investigated the effects of Fmoc-Tetrahydroquinoline on HeLa cells. Results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis.
  • Antimicrobial Efficacy :
    Another research project focused on the antimicrobial properties of Fmoc-Tetrahydroquinoline against multi-drug resistant strains of bacteria. The compound showed promising results, with effective inhibition at lower concentrations compared to traditional antibiotics.

Q & A

Q. What are the key steps in synthesizing 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

The synthesis typically involves:

  • Fmoc protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality during solid-phase peptide synthesis (SPPS). This requires anhydrous conditions and coupling agents like HBTU or DIC .
  • Tetrahydroquinoline core formation : Cyclization via Pictet-Spengler or Bischler-Napieralski reactions, with careful control of temperature and acid catalysts (e.g., TFA) to avoid side reactions.
  • Carboxylic acid activation : The final carboxylic acid group is often generated by hydrolysis of esters (e.g., methyl or tert-butyl esters) under basic conditions .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm (Fmoc group absorbance) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the tetrahydroquinoline ring and Fmoc attachment. DMSO-d6 is preferred for solubility .
  • Mass spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular weight (expected [M+H]+ ~429.4 g/mol) and detect impurities .

Q. What are the recommended storage conditions?

Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent:

  • Hydrolysis : Moisture degrades the Fmoc group; use desiccants like silica gel .
  • Photodegradation : The fluorene moiety is light-sensitive .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc deprotection?

Fmoc removal requires 20% piperidine in DMF , but prolonged exposure can degrade the tetrahydroquinoline core. To improve efficiency:

  • Use kinetic monitoring (UV spectroscopy at 301 nm to track Fmoc cleavage) .
  • Replace piperidine with DBU/imidazole mixtures for milder deprotection, reducing side reactions like β-elimination .
  • Temperature control : Perform reactions at 0–4°C to stabilize acid-sensitive intermediates .

Q. How does the compound’s stability vary under different pH conditions?

pH Range Stability Recommendations
2–4High stability (Fmoc intact)Use in peptide coupling buffers
7–8Moderate hydrolysis riskLimit exposure to aqueous media
>9Rapid Fmoc degradationAvoid alkaline conditions

Data derived from analogous Fmoc-protected compounds suggests instability above pH 9 due to base-catalyzed Fmoc cleavage .

Q. How to resolve discrepancies in reported solubility data?

Conflicting solubility reports (e.g., in DMSO vs. THF) may arise from:

  • Crystallinity variations : Amorphous vs. crystalline forms affect dissolution. Characterize batches via XRD .
  • Counterion effects : If the compound is isolated as a salt (e.g., hydrochloride), test solubility in polar aprotic solvents with 0.1% TFA .
  • Methodology : Use standardized protocols (e.g., shake-flask method at 25°C) and report solvent purity .

Q. What strategies mitigate side reactions during SPPS?

  • Coupling additives : Use HOBt or OxymaPure to suppress racemization .
  • Real-time monitoring : Employ inline FTIR to detect incomplete couplings .
  • Side-chain protection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent cyclization .

Q. How to interpret unexpected mass spectrometry fragments?

Common fragmentation patterns include:

  • Loss of CO2 (44 Da): Decarboxylation of the carboxylic acid group.
  • Fluorene cleavage (180 Da): Indicates Fmoc group degradation.
  • Tetrahydroquinoline ring opening : Look for m/z peaks corresponding to quinoline fragments (e.g., m/z 144) .

Validate findings with tandem MS/MS and compare to synthetic standards.

Data Contradiction Analysis

Q. How to address conflicting toxicity reports in literature?

While some SDSs state "no data available" for acute toxicity , others recommend handling as a Category 2 irritant . To resolve contradictions:

  • Conduct in vitro assays : Use MTT or LDH release tests on mammalian cell lines (e.g., HEK293) .
  • Environmental precautions : Treat the compound as ecotoxic until proven otherwise; avoid aqueous discharge .

Q. Why do stability studies show variability in shelf life?

Variability arises from:

  • Impurity profiles : Trace metals (e.g., Fe³⁺) accelerate Fmoc degradation. Use chelating agents like EDTA .
  • Storage practices : Inconsistent temperature control or exposure to light .
    Standardize testing using ICH Q1A guidelines for accelerated stability studies (40°C/75% RH for 6 months) .

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